Oleic acid, 3-hydroxypropyl ester stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleic acid, 3-hydroxypropyl ester stearate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a type of ester that is synthesized by the reaction between oleic acid and 3-hydroxypropyl stearate. This compound is known for its unique properties, including its ability to act as a surfactant, emulsifier, and lubricant. In
Wissenschaftliche Forschungsanwendungen
Oleic acid, 3-hydroxypropyl ester stearate has a wide range of potential applications in various fields, including pharmaceuticals, cosmetics, and food science. In the pharmaceutical industry, this compound has been shown to have antimicrobial and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. In cosmetics, this compound is used as an emulsifier and surfactant, which helps to improve the stability and texture of cosmetic formulations. In food science, this compound is used as a food additive, where it acts as an emulsifier and stabilizer.
Wirkmechanismus
The mechanism of action of oleic acid, 3-hydroxypropyl ester stearate is not well understood. However, it is believed that this compound works by interacting with the cell membrane, which leads to changes in membrane fluidity and permeability. This, in turn, can affect the function of various cellular processes, including signaling pathways and ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound has antimicrobial and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. Additionally, this compound has been shown to have emulsifying and surfactant properties, which make it a useful ingredient in cosmetic and food formulations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of oleic acid, 3-hydroxypropyl ester stearate is its versatility. It can be used in a wide range of applications, including pharmaceuticals, cosmetics, and food science. Additionally, this compound has been shown to have antimicrobial and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. However, one of the main limitations of this compound is its cost. This compound is relatively expensive to produce, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of oleic acid, 3-hydroxypropyl ester stearate. One area of research could focus on the development of new drugs based on the antimicrobial and anti-inflammatory properties of this compound. Additionally, further research could be done to explore the mechanism of action of this compound, which could lead to a better understanding of its potential applications. Finally, more research could be done to explore the use of this compound in food science, where it could be used as a natural emulsifier and stabilizer.
Synthesemethoden
The synthesis of oleic acid, 3-hydroxypropyl ester stearate is typically carried out by the reaction between oleic acid and 3-hydroxypropyl stearate in the presence of a catalyst. The reaction typically takes place at high temperatures and pressures, and the resulting product is purified through a series of distillation and filtration steps. The purity of the final product is typically determined using analytical techniques, such as gas chromatography.
Eigenschaften
17367-45-2 | |
Molekularformel |
C39H74O4 |
Molekulargewicht |
607 g/mol |
IUPAC-Name |
3-[(Z)-octadec-9-enoyl]oxypropyl octadecanoate |
InChI |
InChI=1S/C39H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38(40)42-36-33-37-43-39(41)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-37H2,1-2H3/b19-17- |
InChI-Schlüssel |
OVMIMYULEXEBEV-ZPHPHTNESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.